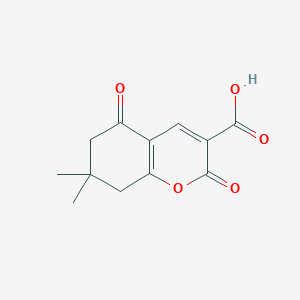

7,7-dimethyl-2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxylic acid

Description

Properties

IUPAC Name |

7,7-dimethyl-2,5-dioxo-6,8-dihydrochromene-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O5/c1-12(2)4-8(13)6-3-7(10(14)15)11(16)17-9(6)5-12/h3H,4-5H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEMPGTZTHPKOTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C=C(C(=O)O2)C(=O)O)C(=O)C1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,7-dimethyl-2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxylic acid typically involves multi-component reactions. One common method includes the condensation of dimethyl phthalate with 2-cyanoacetohydrazide, benzaldehydes, and 5,5-dimethylcyclohexane-1,3-dione using L-proline as a catalyst in ethanol . The reaction conditions often require moderate temperatures and specific catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis methods with optimizations for cost-effectiveness and efficiency. This may include the use of continuous flow reactors and automated systems to handle large-scale reactions.

Chemical Reactions Analysis

Types of Reactions

7,7-Dimethyl-2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures, solvents like ethanol or dimethyl sulfoxide, and specific catalysts to drive the reactions efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups into the chromene core .

Scientific Research Applications

Medicinal Chemistry Applications

- Anticancer Activity : Research has indicated that derivatives of chromene compounds exhibit significant anticancer properties. For instance, studies have shown that certain chromene derivatives can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) . The mechanism often involves the induction of apoptosis and cell cycle arrest.

- Anti-inflammatory Effects : Compounds related to 7,7-dimethyl-2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxylic acid have been investigated for their anti-inflammatory properties. They may act by inhibiting pro-inflammatory cytokines and pathways involved in inflammation .

- Antioxidant Properties : The antioxidant capacity of chromene derivatives has also been studied. These compounds can scavenge free radicals and protect cells from oxidative stress, which is crucial in preventing chronic diseases .

Material Science Applications

- Polymer Chemistry : The unique structure of 7,7-dimethyl-2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxylic acid allows it to be used as a monomer or additive in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties .

- Dyes and Pigments : Due to its chromophoric properties, this compound can be utilized in the development of dyes and pigments for various applications in textiles and coatings . Its ability to absorb specific wavelengths makes it suitable for colorant applications.

Case Study 1: Anticancer Activity

A study published in MDPI highlighted the synthesis of several chromene derivatives that demonstrated potent anticancer activity against various cell lines. The study reported IC50 values indicating effective inhibition at low concentrations .

Case Study 2: Anti-inflammatory Mechanisms

Research conducted on the anti-inflammatory effects of chromene derivatives revealed that these compounds significantly reduced inflammation markers in vitro. This study utilized human cell lines to demonstrate the efficacy of the compounds in modulating inflammatory responses .

Mechanism of Action

The mechanism of action of 7,7-dimethyl-2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxylic acid involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity and leading to desired biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways .

Comparison with Similar Compounds

Ethyl 7,7-Dimethyl-2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxylate

- Structure : Replaces the carboxylic acid with an ethyl ester (-COOEt).

- Physicochemical Properties :

- Higher lipophilicity compared to the carboxylic acid due to the ester group.

- Molecular weight: ~264 g/mol (estimated from the carboxylic acid’s theoretical weight of ~236 g/mol + ethyl group).

- Applications : Acts as a precursor for the carboxylic acid via hydrolysis. lists it as a building block in organic synthesis, priced at €1,037/g, indicating its utility in medicinal chemistry .

7,7-Dimethyl-2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carbonitrile

- Structure : Features a nitrile (-CN) group instead of carboxylic acid.

- Physicochemical Properties :

- Reduced solubility in aqueous media due to the hydrophobic nitrile group.

- Molecular weight: ~217 g/mol (estimated).

- Applications : The nitrile group may enhance metabolic stability, making it a candidate for further functionalization (e.g., conversion to tetrazoles or amides) .

Chromene-3-carboxamide Derivatives

- Structure : Carboxamide (-CONHR) replaces the carboxylic acid.

- Physicochemical Properties :

- Improved membrane permeability compared to the carboxylic acid due to reduced polarity.

- Molecular weight varies with substituents (e.g., ~250–300 g/mol).

Cytotoxicity of Hydrazide Derivatives

- Example : N-((2-Methoxynaphthalen-1-yl)methylene)-7,7-dimethyl-2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carbohydrazide (Compound 14 in ).

- Activity : Demonstrated cytotoxicity, likely due to the hydrazide moiety’s ability to chelate metal ions or interact with biological targets. The carboxylic acid precursor may influence pharmacokinetics by modulating solubility .

Data Table: Key Structural Analogs

Biological Activity

7,7-Dimethyl-2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxylic acid (CAS No. 77959-77-4) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. The following sections provide a comprehensive overview of research findings and case studies related to this compound.

- Molecular Formula: C14H16O5

- Molecular Weight: 264.28 g/mol

- Structure: The compound features a chromene backbone with two carbonyl groups and a carboxylic acid functional group.

Antimicrobial Activity

Research indicates that derivatives of the chromene structure exhibit potent antimicrobial properties. For instance:

- A study evaluated various chromene derivatives for their antibacterial and antifungal activities against Gram-positive and Gram-negative bacteria. The results showed that specific modifications to the chromene structure enhanced antimicrobial efficacy significantly .

| Compound | Activity | IC50 (µg/mL) |

|---|---|---|

| Chromene Derivative A | Antibacterial | 10.5 |

| Chromene Derivative B | Antifungal | 12.3 |

Anticancer Activity

The anticancer potential of 7,7-dimethyl-2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxylic acid has been demonstrated in several studies:

- In vitro assays on various cancer cell lines revealed significant cytotoxic effects. For example, one study reported an IC50 value of 15 µM against human breast cancer cells (MCF-7) and 20 µM against lung cancer cells (A549) .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Induction of apoptosis |

| A549 | 20 | Cell cycle arrest |

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties:

- Research has shown that it can inhibit the production of pro-inflammatory cytokines in vitro. A notable study found that treatment with the compound reduced TNF-alpha levels by approximately 40% in activated macrophages .

Case Study 1: Anticancer Efficacy

A recent investigation focused on the structure-activity relationship (SAR) of various chromene derivatives, including 7,7-dimethyl-2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxylic acid. The study concluded that modifications at specific positions on the chromene ring significantly impacted cytotoxicity against cancer cell lines. The presence of electron-donating groups was crucial for enhancing activity.

Case Study 2: Antimicrobial Screening

Another study assessed the antimicrobial activity of this compound against a panel of pathogens. The results indicated that it exhibited broad-spectrum activity against both bacterial and fungal strains. The mechanism was attributed to membrane disruption and interference with nucleic acid synthesis.

Q & A

Q. What are the established synthetic routes for 7,7-dimethyl-2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxylic acid?

The synthesis typically involves cyclocondensation reactions. For example, a related chromene derivative was synthesized by refluxing a precursor (e.g., compound 6a ) with salicylaldehyde in absolute ethanol and catalytic piperidine for 3 hours, followed by precipitation and recrystallization . Key reagents and conditions are summarized below:

| Reagent | Role | Conditions |

|---|---|---|

| Absolute ethanol | Solvent | Reflux (3 hours) |

| Piperidine | Catalyst | 0.01 mol% loading |

| Salicylaldehyde | Electrophilic reactant | Stoichiometric equivalence |

Q. How is the compound characterized structurally?

Structural elucidation relies on spectroscopic and crystallographic methods:

- X-ray crystallography : The SHELX system (e.g., SHELXL) is widely used for small-molecule refinement, particularly for resolving hydrogen bonding and stereochemical configurations .

- Spectroscopy : NMR (¹H/¹³C) and IR confirm functional groups (e.g., carboxylic acid, ketone). Mass spectrometry determines molecular weight.

Q. What are common reactivity patterns of the chromene-carboxylic acid scaffold?

The compound undergoes reactions typical of α,β-unsaturated ketones and carboxylic acids:

- Nucleophilic additions at the α,β-unsaturated carbonyl.

- Esterification of the carboxylic acid group (e.g., methyl/ethyl esters, as seen in analogs like ethyl 7,8-dihydroxy-2-oxo-2H-chromene-3-carboxylate) .

- Cyclization to form fused heterocycles under acidic or basic conditions .

Advanced Research Questions

Q. How can computational methods aid in predicting the compound’s crystallographic behavior?

Density Functional Theory (DFT) calculations can optimize molecular geometry, while molecular docking predicts intermolecular interactions (e.g., π-stacking in crystal packing). Pairing these with SHELX refinement improves accuracy in resolving disordered regions .

Q. How to address contradictions in pharmacological data for structural analogs?

Example strategies:

- Comparative SAR studies : Evaluate analogs (e.g., methyl/ethyl esters, substitutions at positions 6 and 8) to isolate activity-contributing moieties .

- Bioassay standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls to minimize variability.

- Metabolic profiling : Assess stability in physiological buffers to rule out false negatives due to rapid degradation .

Q. What experimental phasing techniques are effective for resolving its crystal structure?

For challenging datasets (e.g., twinned crystals or low-resolution data), SHELXC/D/E pipelines enable robust experimental phasing. Heavy-atom derivatization (e.g., selenium incorporation) improves phase determination .

Q. How can structural modifications enhance its bioactivity?

Targeted modifications include:

- Ring substitution : Introducing electron-withdrawing groups (e.g., -CN) at position 3 to modulate electronic density .

- Heteroatom incorporation : Replacing oxygen with sulfur in the chromene ring to improve metabolic stability .

- Prodrug design : Esterification of the carboxylic acid to enhance membrane permeability .

Methodological Considerations

Q. How to optimize synthetic yield for scale-up?

Q. What are best practices for resolving spectral overlaps in NMR?

- 2D NMR techniques : COSY and HSQC distinguish coupled protons and carbons.

- Variable-temperature NMR : Reduces signal broadening caused by dynamic processes (e.g., keto-enol tautomerism).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.